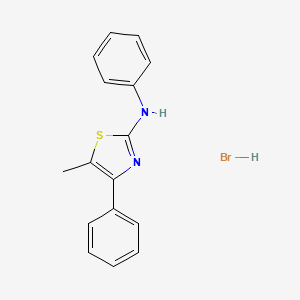
5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide, also known as MDPH, is a synthetic compound that belongs to the thiazole class of chemicals. It has gained significant attention in recent years due to its potential applications in scientific research. MDPH is a highly potent and selective inhibitor of the dopamine transporter (DAT), making it a valuable tool for studying the role of dopamine in various physiological and pathological processes.
Wirkmechanismus
5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide exerts its effects by selectively inhibiting the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By blocking DAT, 5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling. This mechanism of action is similar to that of other drugs that target the dopamine system, such as cocaine and amphetamines.
Biochemical and Physiological Effects:
5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide has been shown to have significant biochemical and physiological effects. It increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling. This, in turn, can lead to increased motivation, reward-seeking behavior, and motor activity. 5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide has also been shown to affect other neurotransmitter systems, such as the serotonin and norepinephrine systems, although its effects on these systems are less well understood.
Vorteile Und Einschränkungen Für Laborexperimente
5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of DAT, making it a valuable tool for studying the role of dopamine in various physiological and pathological processes. 5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide is also relatively easy to synthesize, although it does require expertise in organic chemistry. However, 5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide has some limitations. It is a synthetic compound, and its effects may not fully replicate those of endogenous dopamine. Additionally, 5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide may have off-target effects that could confound experimental results.
Zukünftige Richtungen
There are several future directions for research on 5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide. One area of interest is the role of 5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide in drug addiction and other neuropsychiatric disorders. 5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide has been shown to be a valuable tool for studying the mechanisms underlying these disorders, and further research could lead to the development of new treatments. Another area of interest is the development of new compounds based on 5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide that could have improved pharmacological properties. Finally, research could focus on the development of new techniques for studying the effects of 5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide on the brain, such as neuroimaging and electrophysiology.
Synthesemethoden
5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide can be synthesized through a multi-step process involving the reaction of various reagents such as 5-methyl-2-aminobenzophenone, thioacetamide, and hydrobromic acid. The synthesis of 5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide has been extensively used in scientific research to study the role of dopamine in various physiological and pathological processes. It has been shown to be a valuable tool for investigating the mechanisms underlying drug addiction, depression, and other neuropsychiatric disorders. 5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide has also been used to study the effects of dopamine on motor function, cognition, and reward processing.
Eigenschaften
IUPAC Name |
5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S.BrH/c1-12-15(13-8-4-2-5-9-13)18-16(19-12)17-14-10-6-3-7-11-14;/h2-11H,1H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFCZLYDVNWCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC2=CC=CC=C2)C3=CC=CC=C3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N,4-diphenyl-1,3-thiazol-2-amine;hydrobromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


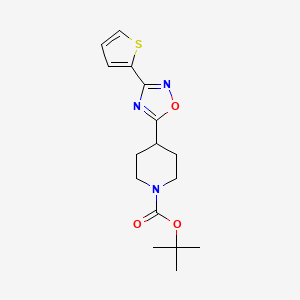
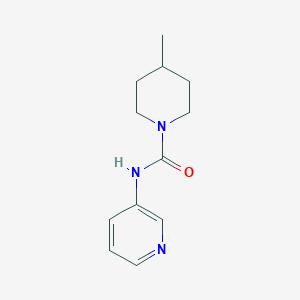

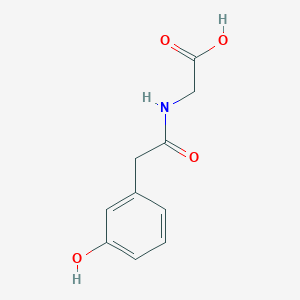
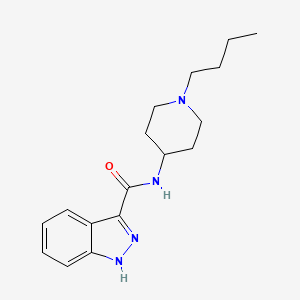
![N-(methylcarbamoyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7458488.png)
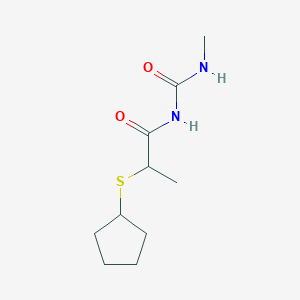
![3-[(3-Imidazol-1-ylpropylamino)methyl]benzamide](/img/structure/B7458498.png)
![tert-butyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458501.png)
![2-Methoxy-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl methyl ether](/img/structure/B7458507.png)
![4-[(3-Imidazol-1-ylpropylamino)methyl]benzonitrile](/img/structure/B7458509.png)
![2-[Methyl(2-phenylpropanoyl)amino]butanoic acid](/img/structure/B7458525.png)
![4-(4-methylpiperidin-1-yl)sulfonyl-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B7458527.png)